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Compound of Interest

Compound Name:
8-Methyl-1,5-naphthyridin-4(1H)-

one

CAS No.: 1099792-23-0

Cat. No.: B1505341

Get Quote

Executive Summary
Methyl-1,5-naphthyridines (

, MW 144.17 Da) are critical bioisosteres in medicinal chemistry, often serving as scaffolds for
kinase inhibitors and antimalarial agents. Their mass spectrometric analysis is defined by the
stability of the aromatic naphthyridine core and the specific influence of the methyl group's
position relative to the ring nitrogens.

Key Differentiator: The fragmentation behavior of 2-methyl-1,5-naphthyridine is distinct from its

3-methyl and 4-methyl isomers due to the "Proximity Effect," which facilitates the direct

elimination of acetonitrile (

). In contrast, 3- and 4-methyl isomers predominantly undergo ring expansion followed by
hydrogen cyanide (

) loss.
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To replicate the fragmentation patterns described, the following experimental parameters are

recommended. These protocols ensure the generation of diagnostic ions required for isomer

differentiation.

Parameter Standard EI-MS Protocol ESI-MS/MS Protocol

Ionization Source Electron Impact (EI) Electrospray Ionization (ESI)

Energy
70 eV (Standard hard

ionization)

15–35 eV (Collision Induced

Dissociation)

Source Temp 200–250 °C 100–150 °C

Analyzer Quadrupole or TOF Orbitrap or Q-TOF

Sample Prep
Dissolve in MeOH/CH2Cl2 (1

mg/mL)

50% MeOH/H2O + 0.1%

Formic Acid

Note on Ionization: EI (70 eV) is preferred for structural elucidation as it promotes the radical-

cation fragmentation pathways necessary to distinguish the isomers. ESI typically yields

(m/z 145) and requires MS/MS to observe the diagnostic fragments.

Fragmentation Mechanisms
The fragmentation of methyl-1,5-naphthyridines is governed by two competing pathways: Ring

Expansion (favored by

- and

-isomers) and Proximity Elimination (favored by

-isomers).

Mechanism A: The Azatropylium Rearrangement (General Pathway)
Applicable to: All isomers, but dominant for 3-methyl and 4-methyl.

Process:

H-Loss: The molecular ion (
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, m/z 144) loses a hydrogen atom from the methyl group.

Ring Expansion: The resulting methylene radical induces a ring expansion, incorporating

the exocyclic carbon into the ring to form a stable aza-tropylium ion (m/z 143).

HCN Loss: This stable cation subsequently degrades by losing neutral HCN (27 Da) to

form m/z 116.

Mechanism B: The Proximity Effect (Specific to 2-Methyl)
Applicable to:2-methyl-1,5-naphthyridine (and 2,6-dimethyl derivatives).

Process:

The methyl group is adjacent (

) to the ring nitrogen (N1 or N5).

A rearrangement allows for the direct expulsion of the methyl carbon and the adjacent

nitrogen as a neutral acetonitrile molecule (

, 41 Da).

Result: A diagnostic peak at m/z 103 (

).

Comparative Analysis of Isomers
The following table summarizes the diagnostic ions that allow for the differentiation of the

positional isomers.
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Isomer Structure
Key Ion 1
(Base/High)

Key Ion 2
(Diagnostic)

Mechanism
Note

2-Methyl
Methyl

to N

m/z 144 (

)

m/z 103 (

)

Proximity Effect:

Direct loss of

acetonitrile is

unique to this

position.

3-Methyl
Methyl

to N

m/z 143 (

)

m/z 116 (

)

Azatropylium:

Intense

peak due to

resonance

stabilization.

4-Methyl
Methyl

to N

m/z 143 (

)

m/z 116 (

)

Similar to 3-

methyl; requires

high-res MS or

fingerprinting to

distinguish from

3-methyl.

Detailed Isomer Profiles
1. 2-Methyl-1,5-Naphthyridine

Spectra Characteristics: The molecular ion (m/z 144) is the base peak. A significant fragment

at m/z 143 is observed, but the distinguishing feature is the presence of m/z 103.

Pathway:

AND

.

Why: The N1 nitrogen can abstract a proton from the C2-methyl group during the

rearrangement, facilitating the extrusion of the C-N unit.

2. 3-Methyl-1,5-Naphthyridine
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Spectra Characteristics: The

peak (m/z 143) is often the base peak or nearly equal to the molecular ion. The loss of

(41 Da) is mechanistically unfavorable because the methyl carbon is not adjacent to a
nitrogen atom.

Pathway:

.

Why: The formation of the azatropylium ion is the thermodynamic sink.

Visualization of Pathways
The following diagram illustrates the divergent fragmentation pathways for the 2-methyl vs. 3-

methyl isomers.

2-Methyl Specific (Proximity Effect)

3/4-Methyl Specific (Ring Expansion)
Molecular Ion (M+)

m/z 144

2-Methyl Isomer

3/4-Methyl Isomer

Loss of Acetonitrile
(M - CH3CN)

m/z 103

- CH3CN (41 Da)
Diagnostic

Loss of HCN
(M - HCN)
m/z 117- HCN (27 Da)

Azatropylium Ion
(M - H)
m/z 143

- H• (1 Da)
Dominant Secondary Decay

(M - H - HCN)
m/z 116

- HCN (27 Da)

Click to download full resolution via product page

Caption: Divergent fragmentation pathways. The red path (top) shows the diagnostic loss of

acetonitrile for 2-methyl isomers. The green path (bottom) shows the ring expansion typical of

3- and 4-methyl isomers.
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Experimental Workflow for Identification
To confirm the identity of an unknown methyl-1,5-naphthyridine derivative:

Acquire Full Scan (EI, 70eV):

Confirm Parent Ion at m/z 144.

Check for m/z 103:

Present (>10% relative abundance): High probability of 2-methyl substitution.

Absent (<2% relative abundance): Likely 3-methyl or 4-methyl.

Analyze M-1 Intensity (m/z 143):

If m/z 143 > m/z 144 (Base Peak), it strongly suggests 3-methyl or 4-methyl (Azatropylium

formation).

Tandem MS (Optional):

Isolate m/z 144.

Apply Collision Energy (20-30 eV).

Monitor transition

(Specific for 2-Me).

References
NIST Chemistry WebBook.2-Methyl-1,5-naphthyridine Mass Spectrum. National Institute of

Standards and Technology. [Link]

Sample, S. D., et al. (1967).Mass spectra of alkylquinolines and isoquinolines. Journal of

Organic Chemistry.[1] (Fundamental principles of nitrogen-heterocycle fragmentation and the

proximity effect). [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C7675323&Mask=200
https://cdnsciencepub.com/doi/pdf/10.1139/v68-245
https://pubs.acs.org/doi/abs/10.1021/jo01283a008
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paudler, W. W., & Kress, T. J. (1967).Naphthyridine Chemistry. V. The Mass Spectra of Some

1,X-Naphthyridines. Journal of Heterocyclic Chemistry. (Specific reference to naphthyridine

core stability and HCN loss). [Link]

Porter, Q. N. (1985).Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

(Authoritative text on azatropylium rearrangements). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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